Z-Ala-NH2

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZSWNVVFTJRN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Ala-NH2 (N-Benzyloxycarbonyl-L-alaninamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-NH2, chemically known as N-Benzyloxycarbonyl-L-alaninamide, is a protected amino acid derivative of L-alanine. The presence of the benzyloxycarbonyl (Z or Cbz) group on the nitrogen terminus makes it a crucial building block in peptide synthesis. This protecting group is stable under various conditions but can be selectively removed, typically through catalytic hydrogenolysis, allowing for the controlled, stepwise elongation of peptide chains. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and handling of Z-Ala-NH2 for professionals in research and drug development.

Chemical Structure and Identification

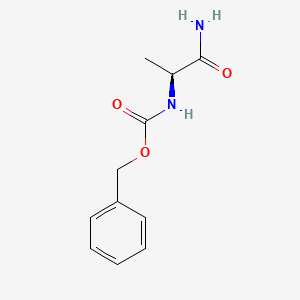

The structure of Z-Ala-NH2 consists of an L-alanine core where the amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is an amide.

Molecular Structure:

Caption: Chemical structure of Z-Ala-NH2.

Table 1: Chemical Identification of Z-Ala-NH2

| Identifier | Value |

| IUPAC Name | benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate |

| Synonyms | N-Benzyloxycarbonyl-L-alaninamide, Cbz-Ala-NH2, Z-L-Ala-NH2, N-Cbz-L-alaninamide |

| CAS Number | 13139-27-0[1] |

| Molecular Formula | C11H14N2O3[2] |

| Molecular Weight | 222.24 g/mol [2] |

Physicochemical Properties

Table 2: Physicochemical Properties of Z-Ala-NH2 and Related Compounds

| Property | Z-Ala-NH2 (N-Benzyloxycarbonyl-L-alaninamide) | Z-Ala-OH (N-Benzyloxycarbonyl-L-alanine) |

| Melting Point | Data not available | 82-87 °C[3][4] |

| Boiling Point | Data not available | ~364.5 °C (estimate)[5] |

| Optical Rotation | Data not available | -14.5° to -15° (c=2 in Acetic Acid)[5] |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and DMSO.[6] Sparingly soluble in water. | Sparingly soluble in water; soluble in many organic solvents like methanol, ethyl acetate, and acetic acid.[7] |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid[4][7] |

Experimental Protocols

Synthesis of Z-Ala-NH2

A common method for the synthesis of Z-Ala-NH2 involves the amidation of its corresponding N-protected amino acid, Z-Ala-OH. This can be achieved through an activated ester intermediate or by using a coupling agent. Below is a generalized protocol for the synthesis from Z-Ala-OH.

Workflow for the Synthesis of Z-Ala-NH2:

Caption: General workflow for the synthesis of Z-Ala-NH2.

Detailed Experimental Protocol:

-

Materials:

-

N-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 7N in Methanol) or Ammonia gas

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Activation: Dissolve Z-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the cooled solution. Stir the reaction mixture at 0 °C for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Amidation: Slowly add a solution of ammonia in methanol (or bubble ammonia gas through the solution) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup: If DCC was used, filter off the DCU precipitate. Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-Ala-NH2.

-

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct biological activity or involvement of Z-Ala-NH2 in specific signaling pathways. Its primary role in biochemical and pharmaceutical research is as a synthetic intermediate.

Amino acids and their derivatives, in a broader context, are fundamental to numerous biological processes, including neurotransmission and metabolic regulation. However, the N-terminal benzyloxycarbonyl protection and the C-terminal amide modification of Z-Ala-NH2 are primarily designed for synthetic utility in peptide chemistry. Any direct biological effects of the molecule itself have not been extensively studied or reported.

Logical Relationship of Z-Ala-NH2 in Peptide Synthesis:

Caption: Role of Z-Ala-NH2 in the peptide synthesis cycle.

Conclusion

Z-Ala-NH2 is a valuable and widely utilized N-protected amino acid amide in the field of peptide synthesis. Its well-defined structure and the reliable chemistry of the benzyloxycarbonyl protecting group allow for its effective incorporation into peptide chains. While specific quantitative physicochemical data and direct biological activities are not extensively documented, its utility as a synthetic building block is well-established. The provided protocols and data serve as a foundational guide for researchers and professionals working with this important compound. Further research into its specific properties and potential biological roles could open new avenues for its application.

References

- 1. prepchem.com [prepchem.com]

- 2. Buy N-(Benzyloxycarbonyl)-L-alanine benzylamide | 2489-19-2 [smolecule.com]

- 3. prepchem.com [prepchem.com]

- 4. N-CBZ-L-Alanine(1142-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Thermo Scientific Chemicals N-Carbobenzyloxy-L-alanine, 98% | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

Synthesis of N-benzyloxycarbonyl-L-alaninamide

An In-depth Technical Guide to the

Abstract

N-benzyloxycarbonyl-L-alaninamide (Z-L-alaninamide) is a protected amino acid amide that serves as a valuable building block in peptide synthesis and the development of peptidomimetics. This technical guide provides a comprehensive overview of its synthesis, focusing on the widely employed mixed anhydride method. The document details the reaction mechanism, experimental protocols, and relevant physicochemical data. Diagrams illustrating the synthetic workflow and reaction mechanism are included to provide a clear and concise understanding for researchers, scientists, and professionals in drug development.

Introduction

N-benzyloxycarbonyl-L-alaninamide is a derivative of the amino acid L-alanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxyl group is converted to a primary amide. The Cbz group is a crucial amine protecting group in peptide chemistry, renowned for its stability under various conditions and its facile removal via catalytic hydrogenolysis.[1] This makes Z-L-alaninamide an important intermediate for the synthesis of peptides containing a C-terminal alaninamide residue. This guide outlines a common and effective method for its preparation through the coupling of N-benzyloxycarbonyl-L-alanine with ammonia, facilitated by the formation of a mixed anhydride.

Synthesis Pathway: The Mixed Anhydride Method

The synthesis of N-benzyloxycarbonyl-L-alaninamide is effectively achieved by coupling N-benzyloxycarbonyl-L-alanine (Z-L-Ala-OH) with ammonia. A standard approach for this transformation is the mixed anhydride method. This method involves two key steps:

-

Activation of the Carboxylic Acid : N-benzyloxycarbonyl-L-alanine is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-ethylmorpholine or triethylamine). This reaction occurs at a low temperature (typically -10°C to 0°C) to form a highly reactive mixed anhydride intermediate.[2][3]

-

Aminolysis : The mixed anhydride is then treated in situ with a source of ammonia to form the desired amide. The nucleophilic attack of ammonia on the activated carbonyl carbon results in the formation of N-benzyloxycarbonyl-L-alaninamide and the release of isobutanol and carbon dioxide as byproducts.

This method is widely used for peptide bond formation due to its efficiency and the relatively mild reaction conditions required.

Visualization of Synthetic Workflow and Mechanism

To better illustrate the process, the following diagrams created using the DOT language are provided.

General Synthesis Workflow

Caption: General workflow for the synthesis of N-benzyloxycarbonyl-L-alaninamide.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of Z-L-alaninamide.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar N-benzyloxycarbonyl-L-alanine amides.[2][3]

Materials:

-

N-benzyloxycarbonyl-L-alanine (Z-L-Ala-OH)

-

Anhydrous Tetrahydrofuran (THF)

-

N-ethylmorpholine

-

Isobutyl chloroformate

-

Aqueous Ammonia solution (e.g., 28-30%)

-

Ethyl acetate

-

1 N Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane or Petroleum Ether

Procedure:

-

Dissolution and Cooling: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the resulting solution to -10°C using an ice-salt or acetone-dry ice bath.

-

Base and Chloroformate Addition: To the cooled solution, add N-ethylmorpholine (1.0 eq) dropwise, ensuring the temperature remains below -5°C. Following the addition of the base, add isobutyl chloroformate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at -10°C during this addition.

-

Mixed Anhydride Formation: Stir the reaction mixture at -10°C for an additional 20-30 minutes to allow for the complete formation of the mixed anhydride.

-

Ammonolysis: In a separate flask, prepare a solution of aqueous ammonia (a slight excess, e.g., 1.2 eq) in THF. Add this ammonia solution dropwise to the reaction mixture, again ensuring the temperature is maintained at or below 0°C.

-

Reaction Completion: After the addition of ammonia is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 16 hours (overnight).

-

Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 1 N HCl.

-

Wash with water.

-

Wash with 5% NaHCO₃ solution.

-

Wash with saturated brine solution.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, which may be an oil or a solid, can be purified by recrystallization. A common solvent system for recrystallization is ethyl acetate/hexane or ethyl acetate/petroleum ether.[3] Filter the purified crystals, wash with cold hexane, and dry under vacuum.

Quantitative Data

The following tables summarize key quantitative data for the primary reactant and a representative product from a similar synthesis.

Table 1: Properties of N-benzyloxycarbonyl-L-alanine

| Property | Value | Reference(s) |

| CAS Number | 1142-20-7 | [1][4] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][4] |

| Molecular Weight | 223.23 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 84-87 °C | [4] |

| Specific Rotation [α] | -14.3° to -15° (c=2 in Acetic Acid) | [1][5] |

| Solubility | Soluble in methanol, ethyl acetate, acetic acid; sparingly soluble in water. | [1] |

Table 2: Example Yield and Properties of a Similar Amide

This data is for N-benzyloxycarbonyl-L-alanine ethylamide, as a proxy for what might be expected for the title compound.

| Property | Value | Reference(s) |

| Product Name | N-benzyloxycarbonyl-L-alanine ethylamide | [3] |

| Yield | 60.5% | [3] |

| Melting Point | 127-128 °C | [3] |

| Specific Rotation [α] | +11.2° (c=0.83% in dimethylformamide) | [3] |

Safety Considerations

-

Reagents: Isobutyl chloroformate is corrosive and lachrymatory; it should be handled with care in a well-ventilated fume hood. Tertiary amines like N-ethylmorpholine are flammable and can cause irritation.

-

Procedures: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reactive intermediates. The use of low temperatures is critical to minimize side reactions and racemization.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

The synthesis of N-benzyloxycarbonyl-L-alaninamide via the mixed anhydride method is a reliable and well-established procedure in peptide chemistry. By activating N-benzyloxycarbonyl-L-alanine with isobutyl chloroformate followed by ammonolysis, the target amide can be obtained in good yield and purity. This guide provides the necessary theoretical background, a detailed experimental protocol, and critical data to enable researchers to successfully perform this synthesis.

References

An In-depth Technical Guide to Nα-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzyloxycarbonyl-L-alaninamide, commonly abbreviated as Z-Ala-NH2, is a protected amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. The benzyloxycarbonyl (Z or Cbz) group provides temporary protection to the α-amino group of L-alanine, preventing unwanted side reactions during peptide coupling. The amide group at the C-terminus makes it a suitable component for constructing peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of Z-Ala-NH2.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Z-Ala-NH2 are crucial for its application in synthesis and biological assays. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of Z-Ala-NH2

| Property | Value | Reference |

| CAS Number | 13139-27-0 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 134-136 °C | [3] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DCM). Slightly soluble in methanol and chloroform. | Inferred from properties of similar compounds[3][4] |

| Optical Rotation | Data not available for Z-Ala-NH2. For the related compound Z-Ala-OH: [α]²⁰/D = -14.5° (c=2 in acetic acid). | [5] |

Synthesis of Z-Ala-NH2

The synthesis of Z-Ala-NH2 is typically achieved through the amidation of its corresponding N-protected amino acid, Nα-Benzyloxycarbonyl-L-alanine (Z-Ala-OH). This process involves the activation of the carboxylic acid group of Z-Ala-OH followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of Nα-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2)

This protocol is adapted from general methods for the synthesis of amino acid amides.

Materials:

-

Nα-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)

-

Coupling agent (e.g., HBTU, PyBOP, or DIC)[1]

-

Base (e.g., DIEA or NMM)

-

Ammonia source (e.g., aqueous ammonia in methanol or ammonium chloride)[1]

-

Anhydrous solvent (e.g., DMF or DCM)

-

Ethyl acetate

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Activation: Dissolve Z-Ala-OH (1 equivalent) in an anhydrous solvent such as DMF or DCM. Add a base like DIEA (2-3 equivalents). To this solution, add the coupling agent (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Amination: To the activated Z-Ala-OH solution, add the ammonia source. If using aqueous ammonia in methanol, it can be added directly. If using ammonium chloride, an additional equivalent of base is required to liberate free ammonia. Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Z-Ala-NH2.

Biological Activity and Applications

While specific studies on the biological activity of Z-Ala-NH2 are limited, alaninamide derivatives, in general, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These derivatives have been investigated for their potential as anticonvulsant, anticancer, and antimicrobial agents.[6]

The incorporation of the alaninamide scaffold provides a versatile platform for structural modifications to optimize activity and selectivity towards various biological targets. For instance, some alaninamide derivatives have been shown to modulate voltage-gated sodium channels, a mechanism shared by some established anti-seizure medications.[6] Others have demonstrated cytotoxicity against various cancer cell lines, potentially through the inhibition of signaling pathways like the PI3K/Akt pathway.[6]

In the context of drug discovery, Z-Ala-NH2 can serve as a key intermediate in the synthesis of more complex peptide-based therapeutics. The C-terminal amide is often crucial for biological activity, as it can mimic the amide bond in a native peptide substrate or enhance binding to a target receptor.

Potential as an Enzyme Substrate or Inhibitor

The structure of Z-Ala-NH2 makes it a potential candidate for investigation as a substrate or inhibitor for various proteases. The alanine residue can be recognized by proteases with specificity for small, neutral amino acids at the P1 position. The benzyloxycarbonyl group can influence binding to the enzyme's active site.

Experimental Protocol: General Assay for Protease Activity using a Fluorogenic Substrate

This protocol describes a general method to assess if Z-Ala-NH2 or a peptide derived from it can act as a protease substrate. A fluorogenic reporter group would need to be attached to the N-terminus after deprotection of the Z-group.

Materials:

-

Protease of interest

-

Fluorogenic peptide substrate (e.g., derived from Ala-NH2)

-

Assay buffer specific for the protease

-

Microplate reader with fluorescence detection capabilities

-

Test compound (e.g., a potential inhibitor)

Procedure:

-

Assay Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Dilute the substrate and the protease to their working concentrations in the assay buffer.

-

Inhibitor Screening (Optional): If screening for inhibitors, pre-incubate the protease with various concentrations of the test compound for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to the wells of a microplate containing the protease (and inhibitor, if applicable).

-

Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the rate of substrate cleavage.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. For inhibitor studies, determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

While no specific signaling pathways have been directly attributed to Z-Ala-NH2, related alaninamide derivatives have been implicated in modulating key cellular signaling cascades. As mentioned, the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival, has been identified as a potential target for some anticancer alaninamide compounds.[6] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Further research is required to elucidate the specific molecular targets and signaling pathways that may be modulated by Z-Ala-NH2 or its derivatives. High-throughput screening and cell-based assays are valuable tools for identifying such interactions.

Conclusion

Nα-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2) is a chemically protected amino acid amide with significant potential in synthetic organic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible building block for peptide synthesis. While direct biological data for Z-Ala-NH2 is sparse, the broader class of alaninamide derivatives has demonstrated a range of promising biological activities. Future research focusing on the specific interactions of Z-Ala-NH2 with biological targets, such as enzymes and signaling proteins, will be crucial in unlocking its full therapeutic potential. This guide provides a foundational resource for researchers and scientists working with this versatile compound.

References

A Technical Guide to the Solubility of Z-Ala-NH2 in Various Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of N-benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2) is a critical parameter for its application in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the principles governing the solubility of this protected amino acid derivative and offers detailed experimental protocols for its quantitative determination in various solvent systems.

Principles of Peptide Solubility

The solubility of a peptide like Z-Ala-NH2 is governed by its amino acid composition, overall charge, and the nature of the solvent. Z-Ala-NH2 is a neutral peptide, as the N-terminal amine is protected by the benzyloxycarbonyl (Z) group and the C-terminus is an amide. For neutral peptides, solubility can be challenging and often requires the use of organic solvents. General guidelines suggest that for peptides with a neutral overall charge, solubilization may necessitate organic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), methanol, propanol, or isopropanol.[1]

Quantitative Solubility Data

| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Aqueous | Water | 25 | ||

| Phosphate-Buffered Saline (PBS) | 25 | |||

| Alcohols | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Amides | N,N-Dimethylformamide (DMF) | 25 | ||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | ||

| Nitriles | Acetonitrile | 25 | ||

| Ethers | 1,4-Dioxane | 25 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for Z-Ala-NH2, the following established experimental methods are recommended.

Method 1: Shake-Flask Method

This is a widely used method for determining equilibrium solubility.

Procedure:

-

Preparation: Add an excess amount of Z-Ala-NH2 to a series of flasks, each containing a different solvent of interest.

-

Sealing: Seal the flasks tightly to prevent solvent evaporation.

-

Equilibration: Place the flasks in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to ensure the system reaches equilibrium.[2]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of Z-Ala-NH2 in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Method 2: Gravimetric Method

This method is straightforward but requires careful execution to ensure accuracy.

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of Z-Ala-NH2 in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-4).

-

Initial Weighing: Accurately weigh a clean and dry evaporating dish (W₁).[2]

-

Sample Transfer: Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish.

-

Second Weighing: Weigh the evaporating dish containing the solution (W₂).[2]

-

Solvent Evaporation: Gently evaporate the solvent from the dish using a suitable method (e.g., slow heating in an oven, vacuum desiccation).

-

Final Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the dried solute (W₃).

-

Calculation: The solubility can be calculated using the following formula:

-

Solubility ( g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a peptide such as Z-Ala-NH2.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Stability and Storage of Z-Ala-NH2

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for N-α-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2). The document outlines the chemical properties influencing its stability, potential degradation pathways, and detailed protocols for stability assessment.

Introduction to Z-Ala-NH2

Z-Ala-NH2 is a protected amino acid derivative commonly used in peptide synthesis and other areas of organic chemistry. The stability of this compound is crucial for its effective use, ensuring the integrity of the starting material and the purity of the final products. The key functional groups governing its stability are the benzyloxycarbonyl (Z or Cbz) protecting group on the amine and the primary amide at the C-terminus.

Recommended Storage Conditions

For optimal shelf life, Z-Ala-NH2 should be stored under controlled conditions to minimize degradation.

Short-Term Storage (Weeks to Months):

-

Temperature: Refrigerate at 2-8°C.

-

Atmosphere: Store in a tightly sealed container to protect from moisture.

-

Light: Protect from direct light.

Long-Term Storage (Months to Years):

-

Temperature: For extended periods, store in a freezer at or below -20°C.[1]

-

Atmosphere: Use a container with a tight seal, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

-

Container: Use a chemically inert container, such as amber glass vials.

Chemical Stability Profile

The stability of Z-Ala-NH2 is primarily determined by the resilience of its benzyloxycarbonyl (Cbz) and primary amide functional groups to various chemical environments. The Cbz group is known for its stability across a range of conditions, particularly in basic and mild aqueous acidic media.[2] However, both groups can be susceptible to degradation under specific stress conditions.

Table 1: Stability of Z-Ala-NH2 Functional Groups Under Various Conditions

| Condition | Functional Group | Stability | Notes |

| pH | |||

| Strong Acid (e.g., HBr/AcOH) | Cbz | Labile | Cleavage of the protecting group can occur.[3] |

| Strong Acid (e.g., conc. HCl, heat) | Amide | Labile | Hydrolysis to the corresponding carboxylic acid can occur over several hours at elevated temperatures.[4] |

| Mild Acid (e.g., dilute aqueous acids) | Cbz & Amide | Generally Stable | The Cbz group is notably stable in most aqueous acidic media.[2] Amide hydrolysis is very slow. |

| Neutral (pH ~7) | Cbz & Amide | Stable | Considered stable under neutral aqueous conditions at ambient temperature. |

| Basic (e.g., boiling NaOH) | Amide | Labile | Hydrolysis to the carboxylate and ammonia will occur.[4] |

| Mild Base (e.g., NaHCO3) | Cbz & Amide | Generally Stable | The Cbz group is stable under basic conditions.[2] Amide hydrolysis is slow at ambient temperature. |

| Temperature | Cbz & Amide | Labile at high temp. | As with most organic molecules, elevated temperatures will accelerate degradation. |

| Reductive Conditions | |||

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Cbz | Labile | This is a standard method for the deprotection of the Cbz group.[2] |

| Oxidizing Agents | Cbz & Amide | Potentially Labile | Susceptibility to oxidation should be evaluated, as it is a common degradation pathway for organic molecules.[5] |

| Solvents | Cbz & Amide | Generally Stable | Stable in common organic solvents (e.g., methanol, isopropanol, acetonitrile) under neutral conditions. The presence of water can facilitate hydrolysis, especially at non-neutral pH and elevated temperatures. |

Potential Degradation Pathways

Based on the chemical nature of Z-Ala-NH2, two primary degradation pathways can be anticipated under forced conditions: cleavage of the Cbz group and hydrolysis of the primary amide.

Caption: Potential degradation pathways of Z-Ala-NH2.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7] The following is a generalized protocol for conducting a forced degradation study on Z-Ala-NH2.

Objective: To assess the stability of Z-Ala-NH2 under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

-

Z-Ala-NH2

-

Hydrochloric acid (HCl), 1M and 0.1M

-

Sodium hydroxide (NaOH), 1M and 0.1M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate buffer

-

HPLC system with UV detector or LC-MS system

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Z-Ala-NH2 in methanol at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw aliquots at specified time points and dilute for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of Z-Ala-NH2 in a thermostatically controlled oven at 80°C for 48 hours.

-

Also, place a solution of Z-Ala-NH2 (in a suitable solvent like methanol/water) in the oven.

-

At specified time points, withdraw samples, dissolve the solid sample in the mobile phase, and dilute the solution sample for analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of Z-Ala-NH2 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, prepare the samples for analysis.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.[8][9] A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of Z-Ala-NH2.

-

If using LC-MS, attempt to identify the mass of the degradation products to elucidate their structures.

-

Caption: Experimental workflow for a forced degradation study.

Analytical Methodologies

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease in the concentration of Z-Ala-NH2 and the formation of its degradation products.

Table 2: Recommended Analytical Techniques for Stability Testing

| Technique | Purpose | Details |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | The most common technique for stability studies.[9] A reversed-phase C18 column with a UV detector is typically used. The method must be validated to ensure it can separate the parent compound from all potential degradation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of Degradants | Provides mass information about the degradation products, which is critical for structural elucidation and understanding the degradation pathways.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Can be used to confirm the structure of isolated degradation products. |

| UV-Vis Spectroscopy | Preliminary Assessment | Can be used for kinetic studies of degradation if the parent compound and degradants have distinct absorption spectra.[9] |

Conclusion

Z-Ala-NH2 is a stable compound under recommended storage conditions, primarily refrigeration in a tightly sealed container. Its stability is governed by the benzyloxycarbonyl and primary amide groups. Degradation can be induced under harsh acidic, basic, or reductive conditions, leading to cleavage of the Cbz group or hydrolysis of the amide. A systematic forced degradation study, coupled with a validated stability-indicating analytical method such as HPLC or LC-MS, is essential for a comprehensive understanding of its stability profile and for ensuring its quality in research and development applications.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsdr.org [ijsdr.org]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Foundational Role of Z-Ala-NH2 in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2), a fundamental building block in peptide chemistry. This document delves into its synthesis, characterization, and pivotal role as a versatile tool in the study of proteases and the development of therapeutic peptides. Experimental protocols, quantitative data, and visual diagrams are provided to offer a thorough understanding of its applications.

Core Concepts: Chemical Properties and Synthesis of Z-Ala-NH2

Z-Ala-NH2 is an N-terminally protected amino acid amide. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino group of alanine, preventing unwanted side reactions during peptide synthesis.[1][2] The C-terminal amide is a common feature in many biologically active peptides, contributing to their stability and receptor-binding affinity.

Table 1: Physicochemical Properties of Z-Ala-NH2

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and DMF; sparingly soluble in water. |

| Melting Point | Approximately 84-85 °C (for the corresponding Z-L-Alanine) |

Synthesis of Z-Ala-NH2

The synthesis of Z-Ala-NH2 is a two-step process involving the protection of the amino group of L-alanine followed by the amidation of the C-terminus.

Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-alanine (Z-Ala)

The most common method for introducing the Z-group is the Schotten-Baumann reaction, where L-alanine is acylated with benzyl chloroformate in an alkaline aqueous solution.[1][2]

Step 2: Conversion of Z-Ala to Z-Ala-NH2

There are two primary methods for the amidation of Z-Ala:

-

Solution-Phase Peptide Coupling: Z-Ala is activated at the C-terminus using a coupling agent (e.g., isobutyl chloroformate) and then reacted with ammonia or an ammonia equivalent.[3]

-

Ammonolysis of an Activated Ester: Z-Ala can be converted to an active ester (e.g., methyl ester) which is then treated with ammonia in a suitable solvent like methanol.

Experimental Protocol: Synthesis of Z-Ala-NH2

Part A: Synthesis of N-α-Benzyloxycarbonyl-L-alanine (Z-Ala) [1][2]

-

Dissolution: Dissolve L-alanine (1.0 eq) in 2N NaOH solution in a three-necked flask and cool the solution to 0 °C in an ice bath.

-

Reaction: Slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2N NaOH solution dropwise to the alanine solution, maintaining the internal temperature below 5 °C.

-

Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Aqueous Workup: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous phase to pH 1 with 2N HCl.

-

Extraction: Extract the product with ethyl acetate. Combine the organic phases.

-

Purification: Wash the combined organic phases with water, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure Z-Ala as a white crystalline solid.

Part B: Synthesis of N-α-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2) via Mixed Anhydride Method [3]

-

Activation: Dissolve Z-Ala (1.0 eq) in dry tetrahydrofuran (THF) and cool to -15 °C. Add N-methylmorpholine (1.0 eq) followed by isobutyl chloroformate (1.0 eq) and stir for 10 minutes to form the mixed anhydride.

-

Amidation: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate solvent.

-

Reaction: Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Recrystallization: Purify the crude Z-Ala-NH2 by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).[3]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role of Z-Ala-NH2 as a Protease Inhibitor Building Block

The Z-group and the C-terminal amide in Z-Ala-NH2 make it a valuable component in the design of protease inhibitors. Proteases are a class of enzymes that catalyze the cleavage of peptide bonds and are implicated in numerous diseases, making them important drug targets.

The Z-group can engage in hydrophobic and aromatic interactions within the active site of proteases. Peptides containing Z-protected amino acids at the N-terminus have been shown to be effective inhibitors of various proteases, including caspases and cathepsins. For instance, peptide fluoromethyl ketones and chloromethyl ketones derived from Z-protected peptides are potent inactivators of cathepsin B.[4]

Quantitative Data on Z-Protected Peptide Inhibitors

Table 2: Inhibitory Activity of Z-Dipeptide-AOMK against Cathepsin B [1][5]

| Inhibitor | Target | pH | IC₅₀ (nM) | Kᵢ (nM) |

| Z-Arg-Lys-AOMK | Cathepsin B | 7.2 | 20 | 130 |

| 4.6 | 1500 | 15000 | ||

| Z-Glu-Lys-AOMK | Cathepsin B | 7.2 | 320 | 2300 |

| 4.6 | - | 7900 |

AOMK: Acyloxymethylketone

These data highlight the potential of incorporating Z-protected amino acids into peptide sequences to generate potent and selective protease inhibitors. The pH-dependent inhibition also suggests that such inhibitors can be designed to be active in specific cellular compartments.[1][5]

Z-Ala-NH2 in the Context of Apoptosis and Caspase Inhibition

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, caspase inhibitors are of significant therapeutic interest.

Peptide-based caspase inhibitors often mimic the natural substrates of these enzymes. The Z-group can be incorporated into these peptide sequences to enhance their binding affinity and stability. While Z-Ala-NH2 itself is a simple building block, it can be elaborated into more complex peptide aldehydes, ketones, or other warheads that covalently or non-covalently interact with the active site of caspases.

Caspase Activation Pathway

The activation of caspases occurs through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Experimental Workflow: Screening for Apoptosis Induction by a Z-Ala-NH2 Derivative

This workflow outlines the steps to assess the pro-apoptotic activity of a hypothetical Z-Ala-NH2-containing compound.

References

Spectroscopic Profile of N-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2), a key building block in peptide synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data from validated computational tools and representative data based on analogous structures. The information herein serves as a robust reference for the characterization and quality control of Z-Ala-NH2.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Z-Ala-NH2, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of Z-Ala-NH2. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for Z-Ala-NH2

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH₃ | ~1.3 | Doublet | ~7.0 | Coupled to the α-proton. |

| α-CH | ~4.2 | Multiplet | - | Coupled to the -CH₃ and NH protons. |

| -CH₂- (Benzyl) | ~5.1 | Singlet | - | The two protons are chemically equivalent. |

| Aromatic -CH (Phenyl) | ~7.3-7.4 | Multiplet | - | Represents the five protons of the phenyl ring. |

| -NH- (Amide) | ~7.5 | Broad Singlet | - | Chemical shift can be concentration and solvent dependent.[1] |

| -NH₂ (Primary Amide) | ~5.5 and ~6.5 | Broad Singlets | - | Two distinct signals for the non-equivalent amide protons. Chemical shifts are highly dependent on solvent and concentration. |

Disclaimer: Predicted data is generated from cheminformatic software and should be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Data for Z-Ala-NH2

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~18 | Aliphatic carbon. |

| α-CH | ~51 | |

| -CH₂- (Benzyl) | ~67 | |

| Aromatic C (ipso) | ~137 | Carbon attached to the -CH₂O- group. |

| Aromatic CH | ~128-129 | Phenyl ring carbons. |

| C=O (Amide) | ~175 | |

| C=O (Carbamate) | ~156 |

Disclaimer: Predicted data is generated from cheminformatic software and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in Z-Ala-NH2. The following table lists the expected characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for Z-Ala-NH2

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H Stretch (Primary Amide) | ~3400 and ~3200 | Medium | Asymmetric and symmetric stretching.[2][3] |

| N-H Stretch (Carbamate) | ~3300 | Medium | |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium | |

| C-H Stretch (Aliphatic) | ~3000-2850 | Medium | |

| C=O Stretch (Amide I) | ~1680-1650 | Strong | [4] |

| C=O Stretch (Carbamate) | ~1710-1690 | Strong | |

| N-H Bend (Amide II) | ~1640-1620 | Medium | [2] |

| C=C Stretch (Aromatic) | ~1600 and ~1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Z-Ala-NH2.

Table 4: Predicted Mass Spectrometry Data for Z-Ala-NH2

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 223.11 | Molecular ion peak (protonated). |

| [M+Na]⁺ | 245.09 | Sodium adduct. |

| [M-NH₂]⁺ | 206.09 | Loss of the primary amide group. |

| [M-CONH₂]⁺ | 179.08 | Loss of the carboxamide group. |

| [C₇H₇]⁺ | 91.05 | Tropylium ion from the benzyl group, a common fragment.[5][6] |

| [C₈H₉O₂N]⁺ | 151.06 | Fragment corresponding to Z-group cleavage. |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for Z-Ala-NH2.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of Z-Ala-NH2 in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds

-

-

Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Z-Ala-NH2 sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing: A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of Z-Ala-NH2 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Mass Spectrum Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Acquisition Parameters:

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

-

Fragmentation (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) to obtain a fragment ion spectrum.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like Z-Ala-NH2.

References

- 1. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. novaresearch.unl.pt [novaresearch.unl.pt]

- 7. verifiedpeptides.com [verifiedpeptides.com]

Methodological & Application

Application Notes and Protocols for the Coupling of Z-Ala-NH₂ with Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical coupling of N-benzyloxycarbonyl-L-alaninamide (Z-Ala-NH₂) with various amino acid esters. This process is a fundamental step in the synthesis of dipeptides, which are crucial building blocks for larger peptides and peptidomimetics with significant applications in drug discovery and development. The protocols outlined below detail methodologies for achieving high-yield and high-purity dipeptide products, with a comparative analysis of common coupling reagents.

Introduction

The formation of a peptide bond between the carboxyl group of an N-protected amino acid and the amino group of an amino acid ester is a cornerstone of peptide chemistry. Z-Ala-NH₂, with its N-terminus protected by the benzyloxycarbonyl (Z) group, serves as an excellent starting material. The choice of coupling reagent is critical to the success of this reaction, influencing yield, purity, and the extent of side reactions such as racemization. This document provides a comparative overview of several widely used coupling reagents and detailed protocols for their application in the synthesis of Z-Ala-dipeptide esters.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical decision in peptide synthesis. The following table summarizes the typical performance of common coupling reagents in the synthesis of Z-Ala-dipeptide esters, based on literature and application data. The data presented provides a representative overview to guide reagent selection.

| Coupling Reagent/Method | Additive | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |

| EDC | HOBt | 85-95 | >95 | Cost-effective; water-soluble byproducts are easily removed.[1] | Generally slower reaction times compared to onium salts.[1] |

| DCC | HOBt | 80-90 | >95 | Inexpensive and widely used. | Forms an insoluble dicyclohexylurea (DCU) byproduct that can complicate purification. |

| HBTU | DIPEA | 90-98 | >97 | High efficiency and relatively fast reaction times.[1] | Can be less effective than HATU in preventing racemization for sensitive amino acids.[1] |

| HATU | DIPEA | 95-99 | >98 | High reactivity, low racemization rates, and effective for sterically hindered couplings.[1] | Higher cost compared to other reagents.[1] |

| PyBOP | DIPEA | 90-96 | >95 | High coupling efficiency; avoids the formation of carcinogenic HMPA associated with BOP.[1] | Can be less effective for highly sterically hindered couplings compared to HATU.[1] |

| COMU | DIPEA | >95 | >98 | High coupling efficiency, reduced epimerization, and good solubility. | Higher cost than carbodiimides. |

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of Z-Ala-OH with a generic amino acid ester hydrochloride (H-Xaa-OR·HCl), where Xaa represents any amino acid and R is an alkyl group (e.g., methyl, ethyl, or benzyl).

Protocol 1: Coupling using EDC and HOBt

This method is a cost-effective and reliable procedure for routine peptide couplings.

Materials:

-

Z-Ala-OH (1.0 eq)

-

H-Xaa-OR·HCl (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard work-up and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve H-Xaa-OR·HCl (1.1 eq) in anhydrous DCM or DMF and add DIPEA or TEA (2.5 eq). Stir for 10-15 minutes at room temperature.

-

Add the amino acid ester solution to the cooled Z-Ala-OH solution.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Z-Ala-Xaa-OR.

-

Protocol 2: Coupling using HATU

This protocol is recommended for challenging couplings, including those involving sterically hindered amino acids, due to the high reactivity of HATU.

Materials:

-

Z-Ala-OH (1.0 eq)

-

H-Xaa-OR·HCl (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

-

Standard work-up and purification reagents

Procedure:

-

In a round-bottom flask, dissolve Z-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (1.5 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

-

In a separate flask, dissolve H-Xaa-OR·HCl (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq).

-

Add the amino acid ester solution to the pre-activated Z-Ala-OH mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the same procedure as described in Protocol 1.

Mandatory Visualization

Experimental Workflow: Solution-Phase Dipeptide Synthesis

The following diagram illustrates the general workflow for the solution-phase synthesis of a Z-protected dipeptide ester.

References

Application Notes and Protocols: Dipeptide Synthesis Using Z-Ala-NH2 as a Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The formation of a peptide bond between two amino acids is a condensation reaction that requires the selective activation of a carboxyl group and the protection of reactive functional groups to prevent unwanted side reactions.[1][2] The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino group of an amino acid due to its stability and ease of removal via catalytic hydrogenation.[3]

This document provides detailed protocols for the synthesis of a dipeptide, Z-Ala-Ala-NH2, utilizing N-benzyloxycarbonyl-L-alaninamide (Z-Ala-NH2) as a precursor for the C-terminal residue. The strategy involves two key steps:

-

Deprotection: Removal of the Z-group from Z-Ala-NH2 to yield the free amine, L-Alaninamide (H-Ala-NH2).

-

Coupling: Formation of the peptide bond between another Z-protected alanine molecule (Z-Ala-OH) and the newly synthesized H-Ala-NH2 using a coupling reagent.

Common coupling reagents facilitate the formation of the amide bond by activating the carboxylic acid.[1][4] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[3][5]

Experimental Protocols

Protocol 1: Deprotection of Z-Ala-NH2 to H-Ala-NH2 (Catalytic Hydrogenation)

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from Z-Ala-NH2 via catalytic hydrogenation to yield L-Alaninamide (H-Ala-NH2).

Materials:

-

Z-Ala-NH2

-

Methanol (MeOH), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) supply or a hydrogen source like ammonium formate

-

Celite® or other filtration aid

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon, Parr shaker)

-

Filtration apparatus

Procedure:

-

Dissolve Z-Ala-NH2 (1.0 eq.) in anhydrous methanol in a round-bottom flask suitable for hydrogenation.

-

Carefully add 10% Palladium on carbon (typically 10-20% by weight of the Z-Ala-NH2) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach the flask to the hydrogenation apparatus.

-

Evacuate the flask and flush with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude H-Ala-NH2. The product can be used in the next step, often without further purification.

Protocol 2: Synthesis of Z-Ala-Ala-NH2 via EDC/HOBt Coupling

This protocol details the coupling of Z-Ala-OH with H-Ala-NH2 using EDC and HOBt.

Materials:

-

H-Ala-NH2 (from Protocol 1)

-

Z-Ala-OH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if starting from a salt)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve Z-Ala-OH (1.0 eq.) and HOBt (1.1-1.2 eq.) in anhydrous DMF or DCM.[6][7]

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

In a separate flask, dissolve H-Ala-NH2 (1.0 eq.) in a minimal amount of anhydrous DMF.

-

To the cooled Z-Ala-OH/HOBt solution, add EDC·HCl (1.1-1.2 eq.) and stir for 15-20 minutes to allow for the formation of the active ester intermediate.[1]

-

Add the solution of H-Ala-NH2 to the activated mixture dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude Z-Ala-Ala-NH2.

-

Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the pure dipeptide.

Data Presentation

Table 1: Summary of Reagents for Dipeptide Synthesis

| Reagent/Component | Role | Typical Molar Equivalence (relative to limiting reagent) |

|---|---|---|

| Deprotection Step | ||

| Z-Ala-NH2 | Starting Material | 1.0 |

| 10% Pd/C | Catalyst | 10-20% (w/w) |

| Hydrogen (H₂) | Reducing Agent | Excess |

| Coupling Step | ||

| Z-Ala-OH | N-terminally protected amino acid | 1.0 |

| H-Ala-NH2 | C-terminal amino acid (amine component) | 1.0 - 1.1 |

| EDC·HCl | Coupling Reagent | 1.1 - 1.2 |

| HOBt | Racemization Suppressor & Activator | 1.1 - 1.2 |

| DMF or DCM | Solvent | - |

| DIPEA or TEA | Base (if amine is a salt) | 1.0 - 1.2 |

Table 2: Typical Reaction Parameters and Yields

| Step | Product | Coupling Reagent System | Typical Reaction Time | Typical Yield Range | Purity (after purification) |

|---|---|---|---|---|---|

| Deprotection | H-Ala-NH2 | - | 2-6 hours | >90% | >95% |

| Coupling | Z-Ala-Ala-NH2 | EDC / HOBt | 12-24 hours | 75-90% | >98% |

| Coupling | Z-Ala-Ala-NH2 | DCC / HOBt | 12-24 hours | 70-85% | >98% |

| Coupling | Z-Ala-Ala-NH2 | HBTU / DIPEA | 2-4 hours | 80-95% | >98% |

Visualizations

Caption: Experimental workflow for dipeptide synthesis.

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

References

Z-Ala-NH2: A Versatile Substrate for Specific Enzyme Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-NH2, chemically known as N-Carbobenzoxy-L-alaninamide, is a synthetic peptide derivative that serves as a valuable substrate for the specific assay of certain peptidases. Its structure, featuring an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal amide, makes it a target for enzymes that recognize and cleave the peptide bond involving the alanine residue. This document provides detailed application notes and protocols for the use of Z-Ala-NH2 in the characterization and kinetic analysis of two key enzymes: Alanine Aminopeptidase (Aminopeptidase N) and, to a lesser extent, Pyroglutamyl-Peptidase I.

Alanine Aminopeptidase (AAP) , also known as Aminopeptidase N (APN) or CD13, is a widely expressed zinc-dependent metalloprotease.[1][2][3] It plays a crucial role in the final digestion of peptides in the small intestine and is involved in the metabolism of regulatory peptides.[4] Furthermore, APN/CD13 is implicated in various physiological and pathological processes, including cell migration, angiogenesis, and tumor progression, making it a significant target in cancer research and drug development.[1][2][5][6]

Pyroglutamyl-Peptidase I (PPI) is a cysteine peptidase that specifically removes N-terminal pyroglutamyl (pGlu) residues from peptides and proteins.[7] This function is critical in the regulation of several peptide hormones and neuropeptides, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), which are protected from degradation by other aminopeptidases by their pGlu cap.[7][8][9] While the primary substrate for PPI contains a pyroglutamyl residue, its activity with Z-Ala-NH2 can be explored, particularly in inhibitor screening and specificity studies.

These application notes provide a framework for utilizing Z-Ala-NH2 to assay the activity of these important enzymes, offering insights into their function and aiding in the discovery of novel therapeutic agents.

Data Presentation: Enzyme Kinetic Parameters

While specific kinetic data for the hydrolysis of Z-Ala-NH2 by Alanine Aminopeptidase and Pyroglutamyl-Peptidase I is not extensively documented in publicly available literature, the following tables summarize the kinetic parameters for these enzymes with other commonly used substrates. This information provides a valuable reference for researchers to compare the efficiency of Z-Ala-NH2 as a substrate once empirically determined.

Table 1: Kinetic Parameters for Alanine Aminopeptidase (AAP/APN/CD13)

| Substrate | K_m_ (mM) | V_max_ (units/mg protein) | Enzyme Source | Reference |

| DL-alanine-β-naphthylamide HCl | 0.15 | 1694 | Water Buffalo Kidney (AAP1) | [10] |

| DL-alanine-β-naphthylamide HCl | 0.17 | 1143 | Water Buffalo Kidney (AAP2) | [10] |

| DL-alanine-β-naphthylamide HCl | 0.125 | 66129 | Water Buffalo Kidney (AAP3) | [10] |

| L-alanine-p-nitroanilide | 2 | - | Human Urine | [11] |

Table 2: Kinetic Parameters for Pyroglutamyl-Peptidase I (PPI)

| Substrate | K_m_ (mM) | Enzyme Source | Reference |

| pGlu-AMC | 0.059 | Recombinant Bovine | [12] |

| pGlu-AMC | 0.050 | Human | [12] |

| pGlu-Ala | 0.34 | Streptococcus pyogenes | [13] |

| pGlu-Tyr | 0.47 | Streptococcus pyogenes | [13] |

Experimental Protocols

The following are generalized protocols for assaying Alanine Aminopeptidase and Pyroglutamyl-Peptidase I activity using Z-Ala-NH2. Optimal conditions, including substrate and enzyme concentrations, buffer pH, and incubation time, should be determined empirically for each specific experimental setup.

Protocol 1: Alanine Aminopeptidase (AAP/APN/CD13) Activity Assay

This protocol is based on the general principles of aminopeptidase assays and can be adapted for use with Z-Ala-NH2. The release of the N-terminal protecting group and subsequent cleavage of the peptide bond can be monitored using various detection methods, such as HPLC or a coupled enzyme assay.

Materials:

-

Alanine Aminopeptidase (purified or in cell lysate)

-

Z-Ala-NH2 substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8[11]

-

Stop Solution (e.g., 1 M HCl or 10% Trichloroacetic acid)

-

Detection Reagent (specific to the chosen detection method)

-

Microplate reader or HPLC system

Procedure:

-

Prepare Reagents:

-

Dissolve Z-Ala-NH2 in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to the desired final concentrations.

-

Prepare a solution of Alanine Aminopeptidase in Assay Buffer. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Enzyme solution

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Initiate Reaction:

-

Add the Z-Ala-NH2 substrate solution to each well to start the reaction.

-

The final reaction volume will depend on the microplate format (typically 100-200 µL).

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Terminate Reaction:

-

Stop the reaction by adding the Stop Solution to each well.

-

-

Detection:

-

HPLC Method: Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the product (cleaved Z-Ala) and the remaining substrate.

-

Coupled Enzyme Assay: A secondary enzyme can be used to react with a product of the primary reaction to generate a detectable signal (e.g., a chromogenic or fluorogenic product). The specifics of this will depend on the chosen coupling enzyme system.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V_o_) from the rate of product formation.

-

To determine K_m_ and V_max_, perform the assay with varying concentrations of Z-Ala-NH2 and fit the data to the Michaelis-Menten equation.

-

Protocol 2: Pyroglutamyl-Peptidase I (PPI) Activity Assay

This protocol provides a general guideline for assessing the activity of PPI with Z-Ala-NH2. As the natural substrate for PPI is a pyroglutamyl-containing peptide, the efficiency of Z-Ala-NH2 cleavage may be lower. Detection of the reaction can be achieved through methods similar to those described for the AAP assay.

Materials:

-

Pyroglutamyl-Peptidase I (purified or in cell lysate)

-

Z-Ala-NH2 substrate

-

Assay Buffer: A suitable buffer for cysteine peptidases, such as 50 mM sodium phosphate buffer, pH 7.5, containing a reducing agent like 1-5 mM DTT.

-

Stop Solution (e.g., 1 M HCl or 10% Trichloroacetic acid)

-

Detection Reagent or HPLC system

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Z-Ala-NH2 in a minimal amount of an organic solvent (e.g., DMSO) and dilute to the final working concentrations in Assay Buffer.

-

Prepare the PPI enzyme solution in Assay Buffer. The enzyme should be pre-activated by incubation with the reducing agent in the buffer if required.

-

-

Assay Setup:

-

In a microplate or microcentrifuge tubes, combine the Assay Buffer and the enzyme solution.

-

Pre-incubate at 37°C for 10 minutes to allow for enzyme activation and temperature equilibration.

-

-

Initiate Reaction:

-

Add the Z-Ala-NH2 substrate solution to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a time period determined to be within the linear range of product formation.

-

-

Terminate Reaction:

-

Stop the reaction by adding the Stop Solution.

-

-

Detection:

-

As with the AAP assay, the products can be quantified using reverse-phase HPLC or a suitable coupled enzyme assay.

-

-

Data Analysis:

-

Determine the initial reaction velocity by measuring the rate of product formation.

-

For kinetic analysis, vary the concentration of Z-Ala-NH2 and analyze the data using Michaelis-Menten kinetics.

-

Visualizations

Signaling Pathways

The enzymes discussed are involved in critical signaling pathways. The following diagrams illustrate these connections.

Caption: Aminopeptidase N (CD13) signaling pathways in cancer.

Caption: Role of Pyroglutamyl-Peptidase I in TRH metabolism.

Experimental Workflow

The following diagram outlines a general workflow for conducting an enzyme kinetic assay using Z-Ala-NH2.

References

- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 2. Chymotrypsin Overview, Mechanism & Structure - Lesson | Study.com [study.com]

- 3. study.com [study.com]

- 4. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Describe the digestive role of chymotrypsin Which two class 11 biology CBSE [vedantu.com]

- 7. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]

- 9. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Z-Ala-NH2 into Peptide Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction